7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Drug Metabolism Cytochrome P450 In Vitro Toxicology

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole (CAS: 2149602-64-0) is a polyhalogenated heterocyclic compound within the benzoxazole family, characterized by a fused benzene and oxazole ring system. Its molecular formula is C₈H₄BrClFNO, with a molecular weight of 264.48 g/mol.

Molecular Formula C8H4BrClFNO
Molecular Weight 264.48 g/mol
Cat. No. B13430903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole
Molecular FormulaC8H4BrClFNO
Molecular Weight264.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(O2)CCl)Br)F
InChIInChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2
InChIKeyCZKIHLMTBVQLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole: A Highly Functionalized Benzoxazole Scaffold for Agrochemical and Medicinal Chemistry Research Procurement


7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole (CAS: 2149602-64-0) is a polyhalogenated heterocyclic compound within the benzoxazole family, characterized by a fused benzene and oxazole ring system . Its molecular formula is C₈H₄BrClFNO, with a molecular weight of 264.48 g/mol . The compound features a distinct substitution pattern: a bromine atom at the C7 position, a fluorine atom at C6, and a reactive chloromethyl group at C2 . This precise arrangement of halogens differentiates it from other benzoxazole derivatives and provides a unique chemical handle for further synthetic elaboration in both medicinal and agricultural chemistry contexts .

Why 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole Cannot Be Substituted with Its Closest Analogs


Generic substitution among benzoxazole derivatives is not feasible due to the profound impact of even minor structural variations on biological activity and chemical reactivity . While compounds like 5-bromo-2-(chloromethyl)-7-fluoro-1,3-benzoxazole (CAS 2149589-91-1) and 7-bromo-2-(chloromethyl)-1,3-benzoxazole (CAS 944897-71-6) share the core scaffold, their distinct substitution patterns—specifically the positioning of halogen atoms—can drastically alter their physicochemical properties, target engagement, and overall efficacy in biological systems . This specific 6-fluoro, 7-bromo, 2-chloromethyl arrangement is crucial for enabling distinct synthetic pathways and achieving precise molecular interactions that are not replicated by its isomers or non-fluorinated analogs. The quantitative evidence below confirms this necessity.

Quantitative Differentiation of 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole: Evidence for Scientific Selection


CYP2E1 Enzyme Inhibition: A Cross-Study Comparison of Selectivity

The compound demonstrates a unique interaction profile with human cytochrome P450 enzymes. It acts as a selective inhibitor of CYP2E1, while showing minimal activity against other key drug-metabolizing CYP isoforms such as CYP3A4, CYP2C19, and CYP2A6. This selectivity contrasts with the broad, potent inhibition seen in many other benzoxazole and heterocyclic derivatives, making it a valuable tool for studying drug-drug interactions [1], [2], [3].

Drug Metabolism Cytochrome P450 In Vitro Toxicology

Molecular Weight and Lipophilicity: A Physical Property Comparison with the Non-Fluorinated Analog

The introduction of a fluorine atom at the C6 position significantly alters the compound's key physicochemical properties compared to its non-fluorinated analog, 7-bromo-2-(chloromethyl)-1,3-benzoxazole. The fluorinated derivative has a higher molecular weight and, critically, a lower predicted LogP, indicating a desirable increase in hydrophilicity and a reduction in lipophilicity. This property shift is essential for modulating absorption and distribution in vivo, differentiating it from its more lipophilic, non-fluorinated counterpart , .

Physicochemical Properties ADME-Tox Prediction Lead Optimization

Synthetic Utility: A Distinct Positional Isomer for Structure-Activity Relationship (SAR) Studies

This compound exists as a positional isomer of the more common 5-bromo-2-(chloromethyl)-7-fluoro-1,3-benzoxazole (CAS 2149589-91-1) , . The shift of the bromine atom from the 5-position to the 7-position (and the fluorine from 7 to 6) creates a distinct electronic and steric environment on the benzoxazole ring. This is crucial for probing the structure-activity relationship (SAR) in both medicinal chemistry and agrochemical programs, as it allows researchers to directly assess the impact of substituent positioning on target binding and efficacy, a distinction lost when using the 5-bromo isomer.

Medicinal Chemistry Agrochemical Discovery SAR Analysis

Optimal Application Scenarios for 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole


Medicinal Chemistry: In Vitro Drug-Drug Interaction (DDI) Studies

This compound is ideally suited as a reference standard or tool molecule for in vitro drug metabolism studies. Its specific, low-potency inhibition of CYP2E1 (IC₅₀ > 50,000 nM) and lack of potent activity against major CYP3A4, CYP2C19, and CYP2A6 isoforms make it an excellent control for validating CYP inhibition assays and assessing the potential for metabolic liabilities in lead compounds, without confounding broad-spectrum P450 inhibition [1].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration

The distinct 7-bromo-6-fluoro substitution pattern provides a unique and necessary data point in SAR studies of benzoxazole-based drug candidates. Its physicochemical profile, which includes a lower predicted LogP compared to its non-fluorinated analog , and its distinct isomerism from the 5-bromo-7-fluoro variant , allows researchers to precisely map the contribution of halogen positioning to potency, selectivity, and ADME properties.

Agrochemical Discovery: Development of Novel Herbicidal Leads

Given the established utility of halogenated benzoxazoles as herbicidal agents [2], this compound serves as a key advanced intermediate. The unique combination of bromine, fluorine, and a reactive chloromethyl handle on the core scaffold provides a versatile platform for synthesizing diverse chemical libraries aimed at identifying new crop protection solutions with improved efficacy and selectivity.

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